Cas no 349133-59-1 (N-(4-(Dimethylamino)phenyl)(3-(2-chlorophenyl)-5-methylisoxazol-4-YL)formamide)

N-(4-(Dimethylamino)phenyl)(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)formamide is a specialized organic compound featuring a formamide core linked to a dimethylaminophenyl group and a chlorophenyl-substituted isoxazole moiety. This structure imparts unique electronic and steric properties, making it valuable in pharmaceutical and agrochemical research. The presence of the dimethylamino group enhances electron-donating characteristics, while the chlorophenyl and isoxazole components contribute to structural rigidity and potential bioactivity. Its well-defined molecular architecture allows for precise modifications in drug discovery, particularly in targeting enzyme inhibition or receptor interactions. High purity and stability under standard conditions ensure reliable performance in synthetic applications. Suitable for use as an intermediate in the development of bioactive molecules.
N-(4-(Dimethylamino)phenyl)(3-(2-chlorophenyl)-5-methylisoxazol-4-YL)formamide structure
349133-59-1 structure
商品名:N-(4-(Dimethylamino)phenyl)(3-(2-chlorophenyl)-5-methylisoxazol-4-YL)formamide
CAS番号:349133-59-1
MF:C19H18ClN3O2
メガワット:355.818123340607
MDL:MFCD02006505
CID:5032462

N-(4-(Dimethylamino)phenyl)(3-(2-chlorophenyl)-5-methylisoxazol-4-YL)formamide 化学的及び物理的性質

名前と識別子

    • 3-(2-chlorophenyl)-N-[4-(dimethylamino)phenyl]-5-methyl-1,2-oxazole-4-carboxamide
    • Oprea1_278240
    • Oprea1_422817
    • STK070834
    • N-(4-(DIMETHYLAMINO)PHENYL)(3-(2-CHLOROPHENYL)-5-METHYLISOXAZOL-4-YL)FORMAMIDE
    • ST031866
    • N-[4-(dimethylamino)phenyl][3-(2-chlorophenyl)-5-methylisoxazol-4-yl]carboxami de
    • N-(4-(Dimethylamino)phenyl)(3-(2-chlorophenyl)-5-methylisoxazol-4-YL)formamide
    • MDL: MFCD02006505
    • インチ: 1S/C19H18ClN3O2/c1-12-17(18(22-25-12)15-6-4-5-7-16(15)20)19(24)21-13-8-10-14(11-9-13)23(2)3/h4-11H,1-3H3,(H,21,24)
    • InChIKey: JEBZKRZZEQHHAR-UHFFFAOYSA-N
    • ほほえんだ: ClC1C=CC=CC=1C1C(C(NC2C=CC(=CC=2)N(C)C)=O)=C(C)ON=1

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 25
  • 回転可能化学結合数: 4
  • 複雑さ: 454
  • 疎水性パラメータ計算基準値(XlogP): 4
  • トポロジー分子極性表面積: 58.4

N-(4-(Dimethylamino)phenyl)(3-(2-chlorophenyl)-5-methylisoxazol-4-YL)formamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB163325-5 g
N-(4-(Dimethylamino)phenyl)(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)formamide
349133-59-1
5g
€377.50 2023-06-23
abcr
AB163325-1g
N-(4-(Dimethylamino)phenyl)(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)formamide; .
349133-59-1
1g
€211.30 2024-06-10
abcr
AB163325-5g
N-(4-(Dimethylamino)phenyl)(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)formamide; .
349133-59-1
5g
€377.50 2024-06-10
abcr
AB163325-10g
N-(4-(Dimethylamino)phenyl)(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)formamide; .
349133-59-1
10g
€482.50 2024-06-10
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1430122-100mg
3-(2-Chlorophenyl)-N-(4-(dimethylamino)phenyl)-5-methylisoxazole-4-carboxamide
349133-59-1 98%
100mg
¥1898.00 2024-05-17
abcr
AB163325-10 g
N-(4-(Dimethylamino)phenyl)(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)formamide
349133-59-1
10g
€482.50 2023-06-23
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1430122-50mg
3-(2-Chlorophenyl)-N-(4-(dimethylamino)phenyl)-5-methylisoxazole-4-carboxamide
349133-59-1 98%
50mg
¥1548.00 2024-05-17
abcr
AB163325-1 g
N-(4-(Dimethylamino)phenyl)(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)formamide
349133-59-1
1g
€211.30 2023-06-23

N-(4-(Dimethylamino)phenyl)(3-(2-chlorophenyl)-5-methylisoxazol-4-YL)formamide 関連文献

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N-(4-(Dimethylamino)phenyl)(3-(2-chlorophenyl)-5-methylisoxazol-4-YL)formamideに関する追加情報

Recent Advances in the Study of N-(4-(Dimethylamino)phenyl)(3-(2-chlorophenyl)-5-methylisoxazol-4-YL)formamide (CAS: 349133-59-1)

The compound N-(4-(Dimethylamino)phenyl)(3-(2-chlorophenyl)-5-methylisoxazol-4-YL)formamide (CAS: 349133-59-1) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique isoxazole scaffold and dimethylamino phenyl group, has shown promising potential in various therapeutic applications. Recent studies have focused on elucidating its mechanism of action, optimizing its pharmacological properties, and exploring its efficacy in disease models.

One of the key areas of investigation has been the compound's interaction with specific biological targets. Preliminary findings suggest that 349133-59-1 exhibits selective binding affinity towards certain kinase enzymes, which are implicated in inflammatory and oncogenic pathways. Researchers have employed molecular docking simulations and X-ray crystallography to map the binding interactions, revealing critical hydrogen bonds and hydrophobic interactions that contribute to its specificity and potency.

In addition to its target engagement, the pharmacokinetic profile of 349133-59-1 has been a focal point of recent studies. Advanced in vitro and in vivo assays have demonstrated favorable absorption and distribution properties, with moderate metabolic stability. However, challenges remain in optimizing its bioavailability and minimizing off-target effects. Structural modifications, such as the introduction of polar substituents, are currently being explored to enhance its drug-like properties.

Recent preclinical studies have highlighted the therapeutic potential of 349133-59-1 in oncology. In murine models of colorectal cancer, the compound exhibited significant tumor growth inhibition, attributed to its dual action on cell proliferation and apoptosis pathways. These findings have spurred further investigation into its potential as a combination therapy agent, particularly in conjunction with existing chemotherapeutic regimens.

Beyond oncology, 349133-59-1 has also shown promise in the treatment of neurodegenerative diseases. In vitro studies using neuronal cell lines have demonstrated its neuroprotective effects against oxidative stress and amyloid-beta toxicity. These results suggest a potential role in Alzheimer's disease therapy, although further validation in animal models is required.

Despite these advancements, several challenges remain in the development of 349133-59-1 as a therapeutic agent. Issues such as solubility, metabolic stability, and potential toxicity need to be addressed through systematic structure-activity relationship (SAR) studies. Collaborative efforts between academic and industrial researchers are underway to accelerate its translation into clinical trials.

In conclusion, the compound N-(4-(Dimethylamino)phenyl)(3-(2-chlorophenyl)-5-methylisoxazol-4-YL)formamide (CAS: 349133-59-1) represents a promising candidate for further drug development. Its multifaceted biological activities and modifiable chemical structure provide a robust foundation for future research. Continued exploration of its therapeutic potential, coupled with optimization of its pharmacological properties, could pave the way for novel treatments in oncology and neurodegenerative diseases.

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Amadis Chemical Company Limited
(CAS:349133-59-1)N-(4-(Dimethylamino)phenyl)(3-(2-chlorophenyl)-5-methylisoxazol-4-YL)formamide
A1156272
清らかである:99%/99%
はかる:5g/10g
価格 ($):224.0/286.0